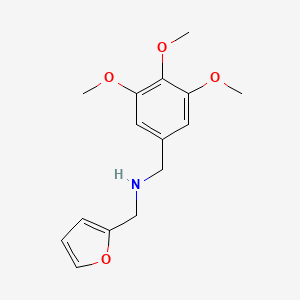

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Description

Properties

IUPAC Name |

1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKYUHRVKDVASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357932 | |

| Record name | Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212392-89-7 | |

| Record name | Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a secondary amine that incorporates two key structural motifs of significant interest in medicinal chemistry: the furan ring and the 3,4,5-trimethoxybenzyl group. The furan scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active natural products, prized for its versatile reactivity and ability to act as a bioisostere for other aromatic rings.[1][2][3] Similarly, the 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of bioactive molecules, including potent tubulin polymerization inhibitors like combretastatin A-4.[4] This guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of the title compound. It is designed to serve as a foundational resource for researchers in organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and a structured presentation of its physicochemical and spectroscopic characteristics.

Introduction: Structural Rationale and Potential Significance

The rational design of novel molecular entities often involves the strategic combination of known pharmacophores. Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a textbook example of this approach, linking a furan-2-ylmethyl unit to a 3,4,5-trimethoxybenzyl scaffold via a secondary amine bridge.

-

The Furan Moiety : As a five-membered aromatic heterocycle, the furan ring is a versatile building block in drug discovery.[2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][5][6] The oxygen atom imparts a unique electronic distribution and hydrogen bond accepting capability, while the aromatic ring can engage in various intermolecular interactions.

-

The 3,4,5-Trimethoxybenzyl Moiety : This structural feature is famously associated with compounds that interact with tubulin at the colchicine binding site, leading to microtubule depolymerization and cell cycle arrest.[4] Its presence is a characteristic structural requirement for activity in numerous potent inhibitors of tubulin polymerization.[4] The antibacterial drug Trimethoprim also features a 3,4,5-trimethoxybenzyl group, highlighting its broader utility in medicinal chemistry.[7]

The combination of these two scaffolds in Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine suggests potential for biological activity, particularly in oncology, where tubulin is a validated target.[4][8] This guide aims to provide the core chemical knowledge required to synthesize, handle, and further investigate this promising molecule.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are critical for any experimental work. The key identifiers and calculated properties for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | [9] |

| CAS Number | 212392-89-7 | [9][10] |

| Molecular Formula | C₁₅H₁₉NO₄ | [9][10] |

| Molecular Weight | 277.32 g/mol | [9] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2 | PubChem |

| InChI Key | MORGQINDLMEREX-UHFFFAOYSA-N | [11] |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | Value | Notes |

| Physical State | Crystalline powder | [9] |

| Boiling Point | 377.4 °C at 760 mmHg | [9] |

| Density | 1.124 g/cm³ | [9] |

| XLogP3 | 2.1 | Predicted (PubChem) |

| Hydrogen Bond Donors | 1 | (N-H group) |

| Hydrogen Bond Acceptors | 5 | (4x Oxygen, 1x Nitrogen) |

Synthesis and Purification

The most direct and logical synthetic route to Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is through the reductive amination of furfural with 3,4,5-trimethoxybenzylamine. This common and high-yielding reaction involves the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the target secondary amine.[12][13][14]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the C-N bonds adjacent to the nitrogen atom, identifying readily available starting materials.

Caption: Retrosynthesis via Reductive Amination Pathway.

Recommended Synthetic Protocol: One-Pot Reductive Amination

This protocol prioritizes efficiency and uses a mild reducing agent, sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations and tolerant of the slightly acidic conditions that favor imine formation.

Materials:

-

Furfural (1.0 eq)

-

3,4,5-Trimethoxybenzylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic, ~5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4,5-trimethoxybenzylamine (1.0 eq) and anhydrous DCM.

-

Imine Formation: Add furfural (1.0 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes. The causality here is that the acid catalyzes the dehydration of the intermediate hemiaminal to form the C=N double bond of the imine.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. STAB is chosen for its mildness; it does not reduce the starting aldehyde, preventing side reactions. The reaction is typically exothermic; a water bath may be used for temperature control.

-

Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This step neutralizes the acetic acid and hydrolyzes any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product typically requires purification by column chromatography to remove unreacted starting materials and byproducts.

Caption: Post-synthesis Workflow: Purification and Characterization.

Spectroscopic and Analytical Data (Predicted)

In the absence of published experimental spectra, the following data are predicted based on the molecular structure.

-

¹H NMR:

-

Aromatic Protons (Trimethoxybenzyl): A singlet around δ 6.5-6.7 ppm (2H).

-

Furan Protons: Three distinct signals in the δ 6.0-7.5 ppm region. The proton adjacent to the oxygen (C5-H) will be the most downfield.

-

Methoxy Protons: A sharp singlet at δ ~3.8 ppm (9H), integrating to nine protons.

-

Benzyl CH₂: A singlet at δ ~3.7 ppm (2H).

-

Furfuryl CH₂: A singlet at δ ~3.8 ppm (2H).

-

Amine N-H: A broad singlet, chemical shift variable (δ 1.5-3.0 ppm), may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic & Furan Carbons: Signals expected in the δ 105-160 ppm range.

-

Methoxy Carbons: A signal around δ 56 ppm.

-

Benzyl & Furfuryl Carbons: Signals expected in the δ 45-55 ppm range.

-

-

Mass Spectrometry (HRMS):

-

[M+H]⁺: Expected at m/z 278.1392 for C₁₅H₂₀NO₄⁺. This provides confirmation of the molecular formula.

-

Key Fragments: Expect fragmentation corresponding to the loss of the furfuryl group (m/z 182) and the trimethoxybenzyl group (m/z 97), as well as a prominent tropylium ion fragment at m/z 181 from the trimethoxybenzyl moiety.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1580-1600 cm⁻¹.

-

C-O Stretch (Ethers & Furan): Strong, characteristic bands in the 1000-1300 cm⁻¹ region.

-

Reactivity, Stability, and Handling

-

Stability: The compound is expected to be a stable crystalline solid at room temperature.[9] However, secondary amines can be susceptible to air oxidation over time, leading to coloration. It is best stored in a cool, dark place under an inert atmosphere. The trimethoxybenzyl group is generally stable, but strong acids can cleave the ether linkages.[15][16]

-

Reactivity:

-

Amine Nucleophilicity: The secondary amine is nucleophilic and can react with electrophiles such as acyl chlorides, alkyl halides, and isocyanates to form amides, tertiary amines, and ureas, respectively.

-

Furan Ring: The furan ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, primarily at the 5-position. It can also act as a diene in Diels-Alder reactions under appropriate conditions.

-

-

Handling: The compound is classified as an irritant (Hazard code: Xi).[9] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood.

Potential Biological and Pharmacological Profile

While no specific pharmacological data for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has been published, its structural components allow for informed hypotheses regarding its potential biological activity.

-

Anticancer Activity: The 3,4,5-trimethoxyphenyl group is a key feature of many potent tubulin polymerization inhibitors.[4] Compounds containing this moiety often bind to the colchicine site of β-tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and apoptosis in cancer cells.[8] It is plausible that the title compound could exhibit similar antimitotic properties.

-

General Pharmacological Relevance of Furans: The furan scaffold is a cornerstone in medicinal chemistry, present in drugs with antibacterial, anti-inflammatory, and antiviral activities.[1][6] This broad bioactivity suggests that the furan portion of the molecule could contribute to a complex pharmacological profile or be optimized to target specific enzymes or receptors.

-

Psychoactive Potential: The trimethoxy substitution pattern on a phenyl ring is also found in psychoactive compounds like mescaline. While the overall structure is significantly different, the potential for interaction with neurological targets, such as serotonin receptors, cannot be entirely ruled out without experimental validation.[17]

Conclusion

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a synthetically accessible molecule that combines two privileged scaffolds in medicinal chemistry. Its chemical properties are largely defined by the secondary amine linker and the distinct reactivity of the furan and trimethoxybenzyl moieties. The straightforward synthesis via reductive amination makes it an attractive building block for creating more complex molecular architectures.[9] Based on strong structural analogy to known tubulin inhibitors, its most promising avenue for future investigation lies in the field of oncology. This guide provides the essential chemical foundation for researchers to undertake such studies, from synthesis and purification to a rational understanding of its potential biological role.

References

- Benchchem. Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

- Aladdin Scientific. Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, min 97%, 1 gram.

- Sinfoo Biotech. furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

- PubChem. Tetrahydrofurfurylamine. National Institutes of Health.

- Pharmacological activity of furan derivatives. (2024).

- Echemi. furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine.

- PubMed. 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest. (2017).

- Benchchem. Pharmacological significance of the furan scaffold in drug discovery.

-

ResearchGate. Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[9][18]benzoquinone hydrochloride. (2025). Available from:

- ChemicalBook. FURAN-2-YLMETHYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE.

- National Institutes of Health. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization.

- Experts@Minnesota. S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. (1992).

- Royal Society of Chemistry. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor.

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2025).

- PubMed. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2010).

- ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025).

- PubMed. Furans, thiophenes and related heterocycles in drug discovery.

- Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine.

- ResearchGate. ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. (2025).

- Benchchem. A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.

- DailyMed. Label: SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet.

- Santa Cruz Biotechnology. Furan-2-ylmethyl-(4-methoxy-benzyl)-amine.

- PubMed. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022).

- PubMed Central. The Chemical Basis of Pharmacology. National Institutes of Health.

- Royal Society of Chemistry. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. DailyMed - SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet [dailymed.nlm.nih.gov]

- 8. 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine,(CAS# 212392-89-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 11. echemi.com [echemi.com]

- 12. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. experts.umn.edu [experts.umn.edu]

- 16. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Chemical Basis of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Introduction

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a secondary amine that incorporates two key pharmacophores: the furan ring and the 3,4,5-trimethoxybenzyl group. This unique combination of structural motifs makes it a valuable building block in medicinal chemistry and drug discovery programs. The furan moiety is a versatile heterocyclic scaffold found in numerous biologically active compounds, while the 3,4,5-trimethoxyphenyl group is a well-established feature in molecules targeting a range of biological pathways. This guide provides a comprehensive overview of the primary synthetic pathway to this target molecule, focusing on the principles of reductive amination, a robust and widely utilized transformation in modern organic synthesis.

Core Synthesis Pathway: Reductive Amination

The most direct and efficient method for the synthesis of furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is through the reductive amination of furfural with 3,4,5-trimethoxybenzylamine. This reaction proceeds in two key steps: the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

Mechanism of Reductive Amination

Reductive amination involves the nucleophilic attack of the primary amine (3,4,5-trimethoxybenzylamine) on the carbonyl carbon of the aldehyde (furfural). This initially forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (also known as a Schiff base). The equilibrium of this reaction is typically driven towards the imine by the removal of water. The subsequent reduction of the imine C=N double bond to a C-N single bond affords the final secondary amine product.[1][2]

The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[2][3]

Experimental Protocol: One-Pot Synthesis using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for one-pot reductive aminations due to its mild nature and selectivity for imines over aldehydes.[4][5][6] This allows for the direct mixing of the aldehyde, amine, and reducing agent without the need to pre-form the imine.

Materials and Reagents

-

Furfural

-

3,4,5-Trimethoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq) and 3,4,5-trimethoxybenzylamine (1.0-1.1 eq).

-

Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). The choice of solvent can influence reaction rates, with DCE often providing faster reactions.[5][6]

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirred solution at room temperature. The addition should be done in portions to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with brine to remove any remaining aqueous contaminants.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | Furfural (1.0 eq), Amine (1.0-1.1 eq), NaBH(OAc)₃ (1.2-1.5 eq) | A slight excess of the amine and reducing agent ensures complete consumption of the limiting aldehyde. |

| Solvent | Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | These aprotic solvents are compatible with the reducing agent and effectively dissolve the reactants.[5][6] |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature, avoiding the need for heating or cooling. |

| Reaction Time | 2-24 hours | Reaction time can vary depending on the specific substrates and solvent used. Monitoring by TLC is crucial. |

| Workup | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and quenches the excess reducing agent. |

| Purification | Silica Gel Column Chromatography | Provides a high purity final product by separating it from any unreacted starting materials or byproducts. |

Characterization

The synthesized furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the furan ring protons, the aromatic protons of the trimethoxybenzyl group, the methylene protons of the benzyl and methylfuryl groups, and the methoxy protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration for the secondary amine, as well as C-H, C=C, and C-O stretching frequencies corresponding to the aromatic and furan rings and the methoxy groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

Conclusion

The reductive amination of furfural with 3,4,5-trimethoxybenzylamine using sodium triacetoxyborohydride offers a reliable and efficient pathway for the synthesis of furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers in the fields of organic synthesis and drug development to successfully prepare this valuable chemical entity. The mild reaction conditions and high selectivity of this method make it an attractive choice for the synthesis of complex amine-containing molecules.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Organic Reactions (pp. 1-317). John Wiley & Sons, Inc. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS Number: 212392-89-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific peer-reviewed literature on this exact molecule is limited, this guide, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a robust framework for its synthesis, characterization, and potential biological evaluation. The document delves into the strategic combination of the furan moiety, a versatile pharmacophore, and the 3,4,5-trimethoxybenzyl group, known for its prevalence in bioactive molecules. This guide offers detailed, actionable protocols and theoretical insights to empower researchers in their exploration of this promising chemical entity.

Introduction and Molecular Overview

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS No. 212392-89-7) is a secondary amine that merges two structurally significant motifs: the furan ring and a trimethoxy-substituted benzyl group. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, a scaffold known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 3,4,5-trimethoxybenzyl moiety is a key feature in several natural and synthetic compounds with demonstrated pharmacological effects, including potent anticancer and neuroprotective activities.[3] The strategic fusion of these two pharmacophores in a single molecule suggests a high potential for novel biological activities.

This guide will provide a detailed exploration of this molecule, beginning with its synthesis via a highly efficient and scalable method, followed by its characterization, and a discussion of its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 212392-89-7 | N/A |

| Molecular Formula | C₁₅H₁₉NO₄ | N/A |

| Molecular Weight | 277.32 g/mol | N/A |

| Appearance | Crystalline powder | N/A |

| Purity | Typically ≥97% for research grade | N/A |

| Density | 1.124 g/cm³ | N/A |

| Boiling Point | 377.4°C at 760 mmHg | N/A |

| Hazard Classification | Irritant (Xi) | N/A |

Synthesis and Mechanism: A Reductive Amination Approach

The most logical and efficient synthetic route to Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is through a one-pot reductive amination of furfural with 3,4,5-trimethoxybenzylamine. This widely utilized reaction proceeds in two key steps: the formation of an imine intermediate followed by its in-situ reduction to the target secondary amine.[4][5][6]

Reaction Rationale and Causality

Reductive amination is the method of choice due to its high atom economy, operational simplicity, and the ready availability of the starting materials. The reaction is typically catalyzed by a mild acid and driven to completion by the removal of water, often through azeotropic distillation. The subsequent reduction of the imine can be achieved using various reducing agents, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices for their selectivity and ease of handling. Catalytic hydrogenation is also a viable, greener alternative.[7][8][9]

Detailed Experimental Protocol

Materials:

-

Furfural (freshly distilled)

-

3,4,5-Trimethoxybenzylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for imine formation at elevated temperatures)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: To a solution of furfural (1.0 eq) in anhydrous methanol (10 mL/mmol of furfural) in a round-bottom flask, add 3,4,5-trimethoxybenzylamine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Structural Characterization

Due to the absence of published experimental data for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, this section provides predicted and expected characterization data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the aromatic protons of the trimethoxybenzyl group, the methoxy groups, and the methylene protons of the amine bridge. The furan protons typically appear as multiplets in the region of 6.0-7.5 ppm.[10][11] The two aromatic protons of the trimethoxybenzyl ring should appear as a singlet around 6.5-7.0 ppm. The three methoxy groups will each give a singlet at approximately 3.8-3.9 ppm. The two methylene groups adjacent to the nitrogen will likely appear as singlets or coupled multiplets in the 3.5-4.5 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the furan carbons, the aromatic carbons of the trimethoxybenzyl ring, the methoxy carbons, and the methylene carbons. The furan carbons are expected in the range of 105-155 ppm. The aromatic carbons of the trimethoxybenzyl ring will appear between 100-160 ppm, with the oxygenated carbons at the lower field. The methoxy carbons will have a characteristic signal around 56 ppm. The methylene carbons will be observed in the 40-60 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic moieties will be observed around 2800-3100 cm⁻¹. The C=C stretching of the aromatic rings and the furan ring will appear in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for the ether linkages of the methoxy groups and the furan ring are expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₉NO₄. The mass spectrum will likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the furan-2-ylmethyl or the 3,4,5-trimethoxybenzyl moieties.

Potential Biological Activities and Applications

The unique combination of the furan and trimethoxybenzyl scaffolds suggests a range of potential biological activities.

Anticancer Potential

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore in many potent anticancer agents, including combretastatin A-4, which is a powerful inhibitor of tubulin polymerization.[12] Derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan have also shown significant antiproliferative activity.[13] Therefore, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a strong candidate for evaluation as an anticancer agent.

Proposed Mechanism of Action: The trimethoxybenzyl moiety may enable the compound to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Caption: A proposed mechanism of anticancer activity.

Antimicrobial and Anti-inflammatory Activities

Furan derivatives are known to possess a broad spectrum of antimicrobial and anti-inflammatory activities.[1][2] The incorporation of the furan ring in the target molecule makes it a candidate for screening against various bacterial and fungal strains, as well as for its potential to modulate inflammatory pathways.

Neuroprotective Effects

Some trimethoxybenzylamine derivatives have shown promise in protecting neurons from oxidative stress and apoptosis.[3] Given the prevalence of neurodegenerative diseases, exploring the neuroprotective potential of this compound could be a valuable research avenue.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, HepG2, HL-60) and normal cell lines to assess selectivity.[14]

Protocol:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a scientifically intriguing molecule with significant untapped potential. This technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. By leveraging the well-established chemistry of reductive amination and drawing upon the known pharmacological profiles of its constituent moieties, researchers are well-equipped to explore the therapeutic promise of this compound. The detailed protocols and theoretical framework presented herein are intended to catalyze further investigation into this and related novel chemical entities.

References

- Benchchem. (2025). High-Yield Synthesis of N-(furan-2-ylmethyl)propan-1-amine via Reductive Amination.

- Benchchem. (2025). Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine.

- Benchchem. (n.d.). N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine | 34274-04-9.

- Choudhary, H., & Nishimura, S. (2017). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry.

- Cremonesi, G., et al. (2015).

- G, P. N. (2024).

- Hamel, E., & Lin, C. M. (Year). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization.

- JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.

- Lee, H., et al. (2011). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. PubMed.

- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from Oriental Journal of Chemistry website.

- Roylance, J. J., & Choi, K. S. (2016).

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Sridharan, V., et al. (2014). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)

- Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzylamine 98 18638-99-8.

- ResearchGate. (2007). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide.

- MDPI. (2020). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.

- PubMed. (2011). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells.

- JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.

- IJPCBS. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.

- PMC - NIH. (n.d.). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells.

- ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Electrochemical reductive amination of furfural-based biomass intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Furan Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have established it as a "privileged scaffold" for designing therapeutic agents across a multitude of disease areas. This guide provides a comprehensive exploration of the diverse biological activities of furan-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the causality behind experimental designs for their evaluation. We will examine key therapeutic areas where furan derivatives have shown significant promise, including oncology, infectious diseases, and inflammation, while also addressing critical toxicological considerations inherent to the furan moiety.

Introduction: The Furan Ring in Medicinal Chemistry

The furan nucleus is a recurring motif in a vast number of natural products and synthetic pharmacologically active compounds.[1][3][4] Its significance in drug discovery stems from several key features:

-

Bioisosterism: The furan ring is often employed as a bioisostere for phenyl rings. This substitution can modify steric and electronic properties, which in turn can enhance metabolic stability, improve drug-receptor interactions, and optimize overall bioavailability.[1]

-

Chemical Reactivity: The delocalized pi-electrons and the lone pair of electrons on the oxygen atom make the furan ring highly reactive and amenable to a wide range of chemical modifications, allowing for extensive structure-activity relationship (SAR) studies.[1][5][6]

-

Diverse Interactions: The furan moiety can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets like enzymes and receptors.[1]

These characteristics have led to the development of numerous furan-based drugs with applications spanning antibacterial, antiviral, anticancer, and anti-inflammatory therapies.[1][7][8]

Key Biological Activities and Mechanisms of Action

Furan derivatives exhibit a remarkably broad spectrum of pharmacological activities. This section will explore the most significant of these, with a focus on their underlying molecular mechanisms.

Anticancer Activity

A substantial number of furan-containing compounds have been investigated as potential anticancer agents, demonstrating cytotoxicity through diverse mechanisms.[2][9]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain furan derivatives disrupt microtubule dynamics, a critical process for cell division. By inhibiting the polymerization of tubulin, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.[9][10]

-

Signaling Pathway Modulation: Some furan derivatives have been shown to modulate key oncogenic signaling pathways. For instance, compounds have been identified that promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, crucial for cancer cell proliferation and survival.[9][11]

-

Induction of Apoptosis: Many furan-based anticancer agents trigger programmed cell death (apoptosis) through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in anti-apoptotic proteins such as Bcl-2.[10]

Table 1: Anticancer Activity of Representative Furan Derivatives

| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Furan-Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | G2/M Arrest, Apoptosis Induction | [10] |

| Furan-Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | G2/M Arrest, Apoptosis Induction | [10] |

| Substituted Furan | Compound 1 | HeLa (Cervical) | < 8.79 | PTEN/PI3K/Akt Modulation | [11] |

| Substituted Furan | Compound 24 | HeLa (Cervical) | < 8.79 | PTEN/PI3K/Akt Modulation | [11] |

| Substituted Furan | Compound 24 | SW620 (Colorectal) | Moderate | PTEN/PI3K/Akt Modulation | [11] |

Antimicrobial Activity

Furan-containing compounds, particularly nitrofurans, are a well-established class of antimicrobial agents.[2][12]

Mechanism of Action: The primary mechanism for nitrofurans, such as Nitrofurantoin (used for urinary tract infections), involves the reduction of the nitro group by bacterial flavoproteins.[1][2] This enzymatic reduction generates highly reactive electrophilic intermediates.[3] These intermediates are non-specific in their action and can damage a wide range of bacterial macromolecules, including DNA, ribosomes, and enzymes, leading to bacterial cell death.[2] This multi-targeted approach is advantageous as it slows the development of bacterial resistance.

Anti-inflammatory Activity

The furan scaffold is present in several anti-inflammatory agents.[1][7]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of furan derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking this enzyme, furan-containing drugs can effectively reduce inflammation.[2] Some natural furan derivatives also exert their effects by modulating signaling pathways like MAPK and PPAR-γ, and by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[7][13]

Antiviral Activity

Certain furan derivatives have demonstrated promising activity against a range of viruses, including influenza, HIV, and hepatitis C.[1]

Mechanism of Action: The antiviral mechanisms are varied. For instance, newly synthesized furan-substituted spirothiazolidinones have shown potent activity against influenza A/H3N2 virus, with evidence suggesting they inhibit the viral membrane fusion process.[14] Other furan-fused compounds have been found to affect the viral replication process at a stage before mRNA synthesis.[15]

Neuroprotective Activity

Emerging research highlights the neuroprotective potential of furan-containing compounds, which could be beneficial for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[16][17][18]

Mechanisms of Action:

-

Antioxidant Effects: Many furan derivatives act as potent antioxidants, scavenging free radicals and mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[18][19]

-

Anti-neuroinflammatory Effects: These compounds can modulate inflammatory pathways within the central nervous system, reducing the neuroinflammation that is critical to the progression of these disorders.[18][20]

-

GABAergic Modulation: The structural similarity of some furan-containing amino acids to the neurotransmitter GABA suggests they may play a role in regulating neuronal excitability, which is often dysregulated in neurological disorders.[16]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, experimental protocols for evaluating the biological activity of furan compounds must be robust and include self-validating systems.

General Workflow for Screening Furan Derivatives

A logical workflow is essential for the efficient discovery and validation of bioactive furan compounds. The process begins with synthesis and proceeds through a tiered screening cascade.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Causality Behind Experimental Choices:

-

Cell Line Selection: The choice of cancer cell lines (e.g., HeLa, SW620, MCF-7) is critical.[10][11] They should be representative of the cancer type being targeted and well-characterized. A non-cancerous cell line (e.g., MCF-10a) should be included as a control to assess selective toxicity.[10]

-

Controls: The inclusion of controls is non-negotiable for a self-validating system.

-

Negative Control: Cells treated with vehicle (e.g., DMSO) only, to establish baseline viability (100%).

-

Positive Control: A known anticancer drug (e.g., Doxorubicin) to confirm the assay is working correctly.

-

Blank Control: Media without cells, to subtract background absorbance.

-

-

Concentration Gradient: Testing the furan compound over a range of concentrations is essential to determine a dose-response relationship and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the furan test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include all necessary controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Toxicology and Safety Considerations

Despite their wide-ranging therapeutic benefits, the furan ring is not without its liabilities. The primary concern is metabolic activation leading to toxicity, particularly hepatotoxicity.[1][21]

Mechanism of Toxicity: The furan ring can undergo in vivo oxidation by cytochrome P450 enzymes.[1] This metabolic process can generate reactive and potentially harmful intermediates, such as epoxides or cis-enedials.[1][21] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular damage, liver injury, and in some cases, carcinogenicity.[1][21]

Mitigation Strategies: Medicinal chemists employ several strategies to mitigate this risk during the drug design process:

-

Structural Modification: Altering substituents on the furan ring can influence its metabolic fate. For example, adding electron-withdrawing groups can sometimes decrease the rate of toxic metabolic activation.

-

Bioisosteric Replacement: In cases where toxicity is a major hurdle, the furan ring may be replaced with other bioisosteres, such as thiophene or thiazole, to improve the safety profile while retaining biological activity.[1]

It is crucial to note that for many clinically approved furan-containing drugs, the therapeutic benefits significantly outweigh the potential risks when used as prescribed and with proper monitoring.[1]

Conclusion and Future Perspectives

The furan scaffold is an undeniably valuable asset in the arsenal of medicinal chemists. Its derivatives have demonstrated a vast spectrum of biological activities, leading to important therapies for cancer, infections, and inflammatory diseases. The continued exploration of furan chemistry, coupled with a deeper understanding of its metabolic pathways and toxicological profile, will undoubtedly pave the way for the development of novel, more effective, and safer therapeutic agents. Future research will likely focus on designing furan derivatives with enhanced target selectivity and optimized pharmacokinetic properties to minimize off-target effects and improve their clinical utility.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]

-

Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of Chemical, Biological and Physical Sciences. [Link]

-

Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]

-

A Review on Biological and Medicinal Significance of Furan. University of Omar Al-Mukhtar. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

-

Furan: A Promising Scaffold for Biological Activity. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. [Link]

-

Pharmacological activity of furan derivatives. ayurpharm.com. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

-

Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate. [Link]

-

Overview of Antimicrobial Properties of Furan. Human Journals. [Link]

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -Pyrazolines. MDPI. [Link]

-

Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Link]

-

(PDF) Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]

-

Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. PubMed. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. [Link]

-

Clinically approved drugs containing furan ring. ResearchGate. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]

-

Synthesis of New Potentially Antiviral Furan-Fused Compounds by Thermolysis of Benzocyclobutene Derivatives. ResearchGate. [Link]

-

Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]

-

Furan as a versatile synthon. American Chemical Society. [Link]

-

Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. Research Square. [Link]

-

comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. Furan as a versatile synthon [pubsapp.acs.org]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]

- 20. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro evaluation of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

An In-depth Technical Guide to the In Vitro Evaluation of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Authored by: Senior Application Scientist, Gemini Division

Publication Date: January 17, 2026

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. The structural motifs, specifically the 3,4,5-trimethoxybenzyl group reminiscent of potent microtubule-targeting agents and the biologically active furan ring, suggest a primary hypothesis of antimitotic activity. We present a logical, tiered approach for the systematic investigation of this compound, commencing with broad-spectrum cytotoxicity screening and progressing to detailed mechanistic studies focused on tubulin interaction, cell cycle effects, and induction of apoptosis. Each proposed experimental protocol is detailed with scientific rationale, step-by-step instructions, and criteria for data interpretation. This document serves as a technical whitepaper for researchers in oncology, drug discovery, and medicinal chemistry, providing a robust roadmap for elucidating the compound's therapeutic potential and mechanism of action.

Introduction: Rationale and Core Hypothesis

The compound Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine presents a compelling case for investigation as a potential antineoplastic agent. Its structure combines two key pharmacophores:

-

The 3,4,5-Trimethoxybenzyl Moiety: This functional group is a hallmark of several potent inhibitors of tubulin polymerization, such as Combretastatin A-4 and certain colchicine analogs. These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

-

The Furan Ring: Furan derivatives are prevalent in medicinal chemistry, exhibiting a wide array of biological activities. However, the furan ring can also undergo metabolic activation to form reactive intermediates, such as unsaturated γ-dicarbonyls, which can lead to cytotoxicity.

This structural analysis forms our central hypothesis: Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine functions as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells. This guide outlines the in vitro strategy to rigorously test this hypothesis.

Tier 1: Primary Screening for Bioactivity and Cytotoxicity

The initial phase of evaluation is designed to establish the compound's general cytotoxic profile across a panel of cancer cell lines and to rule out non-specific toxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.

Causality and Rationale: This assay provides a quantitative measure of the compound's ability to reduce the viability of cancer cells. A dose-dependent reduction in viability is the first indicator of potential anticancer activity. We will use a panel of cell lines from different cancer types (e.g., breast, lung, colon) to identify potential tissue-specific sensitivity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (e.g., from 0.01 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Anticipated Data and Interpretation

The primary output will be the IC50 values for the compound against each cell line.

Table 1: Hypothetical IC50 Values of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 1.5 |

| MCF-7 | Breast Cancer | 2.8 |

| A549 | Lung Cancer | 1.2 |

| HCT116 | Colon Cancer | 3.5 |

| HEK293 | Normal Embryonic Kidney | > 50 |

Interpretation: Low micromolar or nanomolar IC50 values against cancer cell lines, coupled with a significantly higher IC50 value in a non-cancerous cell line like HEK293, would indicate selective cytotoxicity and warrant progression to mechanistic studies.

Tier 2: Mechanistic Elucidation - Testing the Microtubule Hypothesis

Assuming promising results from Tier 1, this phase focuses on directly testing the hypothesis that the compound targets the microtubule network.

Experimental Workflow

The workflow is designed to build a logical case, from observing cellular effects to confirming direct molecular interaction.

Caption: Tier 2 experimental workflow for mechanistic studies.

Protocol: Immunofluorescence Staining of Microtubules

Causality and Rationale: If the compound disrupts microtubule dynamics, the intricate microtubule network within the cell will be visibly altered. This imaging-based assay provides direct visual evidence of the compound's effect on its putative target in a cellular context.

Step-by-Step Protocol:

-

Cell Culture: Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 18-24 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.

-

Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour.

-

Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Interpretation: Compared to the well-defined filamentous network in control cells, cells treated with a microtubule-destabilizing agent will show diffuse, disorganized tubulin staining and condensed, fragmented nuclei.

Protocol: Cell Cycle Analysis by Flow Cytometry

Causality and Rationale: Disruption of microtubule formation during mitosis prevents cells from completing cell division, causing them to accumulate at the G2/M phase checkpoint. This assay quantifies the proportion of cells in each phase of the cell cycle, providing robust statistical evidence of mitotic arrest.

Step-by-Step Protocol:

-

Treatment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 hours.

-

Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant, dose-dependent increase in the G2/M population indicates mitotic arrest.

Protocol: Annexin V/PI Apoptosis Assay

Causality and Rationale: Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death). This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells, confirming that the observed cytotoxicity is due to the induction of a programmed cell death pathway.

Step-by-Step Protocol:

-

Treatment: Treat cells with the compound as in the cell cycle analysis.

-

Harvesting: Collect all cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis) confirms that the compound induces apoptosis.

Protocol: In Vitro Tubulin Polymerization Assay

Causality and Rationale: This cell-free biochemical assay provides definitive proof of direct interaction between the compound and tubulin. It measures the rate and extent of microtubule formation from purified tubulin monomers in the presence or absence of the compound.

Step-by-Step Protocol:

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

-

Reaction Setup: In a 96-well plate, add tubulin solution to a polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative control (vehicle).

-

Initiation: Initiate polymerization by warming the plate to 37°C.

-

Monitoring: Measure the increase in fluorescence (or absorbance) over time using a plate reader capable of kinetic reads.

-

Analysis: Plot the fluorescence intensity versus time. An inhibitory compound will decrease the rate and extent of polymerization compared to the vehicle control.

Conclusion and Future Directions

This guide proposes a systematic, hypothesis-driven approach for the in vitro characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. Successful completion of these tiers would provide strong evidence for its mechanism of action.

Caption: Logical progression from in vitro findings to preclinical development.

Positive results would strongly support its advancement into preclinical development, including in vivo efficacy studies in animal models and comprehensive ADME/Tox profiling. Furthermore, the compound could serve as a scaffold for structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

This is a representative list of references for the methodologies described. Specific kits and reagents should be sourced from reputable vendors.

-

MTT Cell Viability Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

-

Tubulin Polymerization and its Inhibitors: Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. Available at: [Link]

-

Cell Cycle Analysis using Flow Cytometry: Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols. Available at: [Link]

-

Annexin V/PI Apoptosis Assay: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Measuring Cell Death by Annexin V Staining. Cold Spring Harbor Protocols. Available at: [Link]

-

Principles of Tubulin Polymerization Assays: Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Available at: [Link]

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Abstract

This document provides a comprehensive technical framework for the characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a novel chemical entity. As specific experimental data for this compound is not publicly available, this guide establishes a robust, first-principles-based approach for determining its critical physicochemical properties: solubility and stability. The methodologies detailed herein are grounded in established pharmaceutical sciences and regulatory expectations, providing researchers and drug development professionals with a practical guide for assessing the viability of this and structurally related molecules for further development. The protocols are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure data integrity and scientific rigor.

Introduction: Structural Analysis and Predicted Physicochemical Profile

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (hereafter designated "FMTA") is a secondary amine featuring three key structural motifs: a furan ring, a secondary amine linker, and a 3,4,5-trimethoxy substituted benzyl group. An initial in-silico analysis of these functional groups allows us to predict its core physicochemical behaviors, which will inform our experimental design.

-

Secondary Amine: The nitrogen atom is basic and will have a predictable pKa. This makes the molecule's aqueous solubility highly dependent on pH. At pH values below its pKa, the amine will be protonated, forming a more soluble cationic salt. Above the pKa, it will exist as the less soluble free base.

-

Furan Ring: The furan moiety is known to be sensitive to acidic conditions, where it can undergo ring-opening hydrolysis. This presents a potential stability liability that must be rigorously investigated.

-

3,4,5-Trimethoxybenzyl Group: This bulky, lipophilic group, despite the polarity of the methoxy ethers, will likely contribute to low intrinsic aqueous solubility. The electron-donating nature of the methoxy groups may also influence the molecule's susceptibility to oxidation.

Given this profile, a systematic approach to characterizing solubility and stability is paramount. This guide will outline the necessary protocols to generate a comprehensive data package for FMTA.

Aqueous Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A thorough understanding of its solubility under various conditions is non-negotiable. We will explore both thermodynamic and kinetic solubility.

Guiding Principles: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is the maximum concentration of a substance that can be dissolved under equilibrium conditions at a specific temperature and pH. The shake-flask method is the gold-standard for its determination.

-

Kinetic Solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (e.g., DMSO) and allowed to precipitate over a short period. It is often used in high-throughput screening to identify compounds with potential solubility issues early on.